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Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzamide

Cat. No.: B1591874 Get Quote

Introduction: 2-Chloro-4-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry

and materials science. As with any novel or synthesized compound intended for further development, rigorous analytical characterization is not

merely a procedural step but the foundational pillar upon which all subsequent research, safety, and efficacy data are built. The identity, purity,

and stability of the molecule must be unequivocally established.

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 2-Chloro-4-hydroxybenzamide. It is designed

for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for

methodological choices. The workflow emphasizes a holistic approach, integrating spectroscopic and chromatographic techniques to build a

complete, verifiable profile of the compound.

Part 1: Physicochemical Profile and Foundational Data
A thorough understanding of the compound's basic physicochemical properties is the prerequisite for designing robust analytical methods.

These parameters dictate choices such as solvent selection for spectroscopy and chromatography, as well as expected thermal behavior.

Table 1: Physicochemical Properties of 2-Chloro-4-hydroxybenzamide

Property Value Source

Chemical Structure -

Molecular Formula C₇H₆ClNO₂ [1]

Molecular Weight 171.58 g/mol [1]

CAS Number 1046818-83-0 [1]

Physical Form Solid, crystalline powder [2]

Solubility
Low solubility in water; soluble in polar organic

solvents like DMSO, methanol, acetone.
[2][3]

Melting Point

To be determined experimentally. (Note: The

related compound 5-Chloro-2-

hydroxybenzamide melts at 223-226 °C[4]).

-

Part 2: Integrated Analytical Workflow
A logical, phased approach ensures that foundational data informs more complex analyses. The workflow begins with rapid, identity-confirming

techniques and progresses to quantitative purity assessment.
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Phase 3: Purity & Quantitative Analysis

UV-Vis Spectrophotometry
(Determine λmax)

HPLC-UV
(Assess Purity, Quantify Impurities)

λmax informs detector wavelength

FT-IR Spectroscopy
(Identify Functional Groups)

NMR Spectroscopy
(¹H, ¹³C, 2D)

(Confirm Connectivity)

Functional group data complements NMR

Mass Spectrometry
(LC-MS or GC-MS)

(Confirm Molecular Weight & Fragmentation)

Mass data aids in impurity identification

Comprehensive Certificate of Analysis

Synthesized 2-Chloro-4-hydroxybenzamide Sample

Dissolve in suitable solvent Prepare KBr pellet or ATR

Click to download full resolution via product page

Caption: Integrated workflow for the characterization of 2-Chloro-4-hydroxybenzamide.

Part 3: Spectroscopic Characterization Protocols
UV-Vis Spectrophotometry: Chromophore Analysis

Expertise & Causality: UV-Vis spectrophotometry is a fundamental first step. The benzamide structure, with its aromatic ring and conjugated

system, is a strong chromophore. Determining its wavelength of maximum absorbance (λ_max) is critical for setting up the UV detector in

HPLC for optimal sensitivity and linearity.[5][6]

Protocol:

Sample Preparation: Prepare a stock solution of 2-Chloro-4-hydroxybenzamide (e.g., 100 µg/mL) in a UV-transparent solvent, such as

methanol or acetonitrile. Prepare a dilution (e.g., 10 µg/mL) from the stock solution.

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

Blanking: Use the same solvent as the sample for the baseline correction (blank).

Spectral Acquisition: Scan the sample solution over a range of 200-400 nm.

Data Analysis: Identify the wavelength(s) corresponding to the highest absorbance peak(s). This is the λ_max.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[7]

The resulting spectrum is a unique "fingerprint" that confirms the core structural components (amide, hydroxyl, aromatic ring, C-Cl bond),

providing immediate evidence of successful synthesis.

Protocol:
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Sample Preparation: Use the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry, FT-IR grade KBr. Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for

direct analysis of the solid powder.

Instrumentation: Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Background Correction: Perform a background scan of the empty sample compartment (or the clean ATR crystal).

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for 2-Chloro-4-hydroxybenzamide

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type

O-H (hydroxyl) 3400 - 3200 (broad) Stretching

N-H (primary amide) 3350 - 3150 (two bands) Symmetric & Asymmetric Stretching

C-H (aromatic) 3100 - 3000 Stretching

C=O (amide I band) 1680 - 1640 (strong) Stretching

N-H (amide II band) 1640 - 1550 Bending

C=C (aromatic) 1600 - 1450 Ring Stretching

C-O (hydroxyl) 1260 - 1180 Stretching

C-Cl 800 - 600 Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] ¹H NMR confirms the

number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this molecule, NMR will definitively place

the chloro, hydroxyl, and benzamide groups on the aromatic ring.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an

excellent choice as it solubilizes the compound and its residual water peak does not typically obscure aromatic signals. It also allows for the

observation of exchangeable protons (-OH, -NH₂).[8]

Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good

signal-to-noise and an appropriate relaxation delay.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Data Interpretation:

¹H NMR: Expect signals in the aromatic region (approx. 6.5-8.0 ppm). The integration of these signals should correspond to the 3

aromatic protons. The splitting patterns (coupling) will reveal their relative positions. The amide (-CONH₂) and hydroxyl (-OH) protons will

appear as broad singlets, the chemical shifts of which are concentration and temperature-dependent.

¹³C NMR: Expect 7 distinct signals corresponding to the 7 unique carbon atoms in the molecule. The carbonyl carbon will be significantly

downfield (>165 ppm).
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Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Causality: MS provides the exact molecular weight of the compound, offering definitive confirmation of the elemental formula.

When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for

both identification and impurity profiling.[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) will be a key diagnostic feature.

Protocol (Conceptual for LC-MS):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase used for LC.

Instrumentation: Use an LC-MS system, typically with an Electrospray Ionization (ESI) source.

Analysis: The sample is separated by the LC system before entering the mass spectrometer.

Data Interpretation:

Look for the protonated molecule [M+H]⁺ at m/z 172.02 and the sodium adduct [M+Na]⁺ at m/z 194.00.

Crucially, observe the isotopic peak [M+2+H]⁺ at m/z 174.02, which should have approximately one-third the intensity of the [M+H]⁺

peak, confirming the presence of one chlorine atom.

Part 4: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[10] A reversed-

phase method is ideal for a moderately polar compound like 2-Chloro-4-hydroxybenzamide. It separates the main compound from any non-

polar or more polar impurities.[10]

Protocol:

Sample and Standard Preparation:

Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the

mobile phase.

Working Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

Sample Solution: Prepare a sample solution at a concentration within the calibration range (e.g., 50 µg/mL).

Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

Table 3: Recommended HPLC Method Parameters
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Parameter Recommended Condition Rationale

HPLC System Quaternary or Binary pump with UV Detector Standard for purity analysis.

Column C18, 250 mm x 4.6 mm, 5 µm
Good retention for moderately polar aromatic

compounds.[10]

Mobile Phase
Acetonitrile:Water (e.g., 50:50 v/v) with 0.1%

Formic Acid

Acetonitrile is a common organic modifier.

Formic acid improves peak shape for

acidic/phenolic compounds.

Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.

Injection Volume 10 µL A typical volume to avoid column overload.

Column Temp. 30 °C
Controlled temperature ensures reproducible

retention times.

Detection UV at λ_max (determined by UV-Vis) Provides maximum sensitivity for the analyte.

Run Time ~15 minutes
Sufficient to elute the main peak and any likely

impurities.

digraph "HPLC_System" {

graph [rankdir=LR, fontname="Arial"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Solvent [label="Mobile Phase\n(Solvent A & B)", shape=cylinder, fillcolor="#FFFFFF"];

Pump [label="HPLC Pump"];

Injector [label="Autosampler/\nManual Injector"];

Column [label="C18 Column"];

Detector [label="UV-Vis Detector"];

Data [label="Data System\n(Chromatogram)", shape=note, fillcolor="#FFFFFF"];

Solvent -> Pump -> Injector -> Column -> Detector -> Data;

}

Caption: Schematic of a typical HPLC system workflow.

System Suitability & Analysis:

Equilibrate the system until a stable baseline is achieved.

Inject a standard solution five times. Calculate the relative standard deviation (RSD) of the peak area and retention time (should be <2%).

Inject the calibration standards to generate a calibration curve (R² > 0.999).

Inject the sample solution(s).

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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